Eptifibatide

Vue d'ensemble

Description

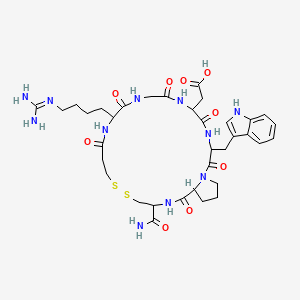

Eptifibatide est un heptapeptide cyclique dérivé d'une protéine de désintégrine trouvée dans le venin du serpent à sonnettes nain du sud-est (Sistrurus miliarius barbouri) . Il appartient à la classe des inhibiteurs de la glycoprotéine IIb/IIIa et est utilisé comme médicament antiplaquettaire pour réduire le risque d'événements ischémiques cardiaques aigus .

Applications De Recherche Scientifique

Eptifibatide has a wide range of scientific research applications, particularly in the fields of cardiology and pharmacology. It is used to study platelet aggregation and the mechanisms of antiplatelet drugs . Additionally, this compound is being investigated for its potential use in treating ischemic stroke, carotid stenting, intracranial aneurysm stenting, and septic shock .

Mécanisme D'action

Target of Action

Eptifibatide, also known as Integrelin, is a peptide-based antagonist that primarily targets the glycoprotein IIb/IIIa on human platelets . This glycoprotein plays a crucial role in platelet aggregation, a process integral to the formation of blood clots .

Mode of Action

This compound functions by reversibly binding to the glycoprotein IIb/IIIa receptor on platelets . This binding prevents the attachment of fibrinogen, von Willebrand factor, and other adhesive ligands to the glycoprotein, thereby inhibiting platelet aggregation . The inhibition occurs in a dose- and concentration-dependent manner .

Biochemical Pathways

The action of this compound affects the biochemical pathways involved in platelet activation and aggregation . By blocking the glycoprotein IIb/IIIa receptor, this compound disrupts the final common pathway for platelet cross-linking, which is essential for thrombus formation . This blockage can be initiated by the activation of G protein-coupled receptors by soluble agonists such as ADP, epinephrine, thromboxane A2, and thrombin .

Result of Action

The primary molecular and cellular effect of this compound’s action is the profound inhibition of platelet aggregation . This effect is selective and reversible, and it significantly reduces the risk of thrombosis, a key factor in acute coronary syndromes .

Action Environment

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Eptifibatide est synthétisé par une méthode de synthèse polypeptidique en phase solide. Le processus implique le couplage de la cystéine avec une résine pour obtenir de la cystéine-résine, suivi d'un couplage séquentiel avec la proline, le tryptophane, l'acide aspartique, la glycine, l'homoarginine et le mercaptopropionyl . Le peptide linéaire résultant est ensuite oxydé pour former la structure heptapeptide cyclique .

Méthodes de production industrielle : La production industrielle de l'éptifibatide implique la synthèse peptidique en phase solide, l'acidolyse, l'oxydation, la purification et l'échange de sel pour obtenir une pureté du produit supérieure à 99,5% . Cette méthode garantit un rendement et une pureté élevés, ce qui la rend appropriée pour la production à grande échelle .

Analyse Des Réactions Chimiques

Types de réactions : Eptifibatide subit diverses réactions chimiques, notamment l'oxydation et la formation de ponts disulfures. L'étape d'oxydation est cruciale pour former la structure cyclique du peptide .

Réactifs et conditions courants :

Oxydation : Le peroxyde d'hydrogène ou l'iode peuvent être utilisés comme agents oxydants pour former des ponts disulfures.

Purification : La chromatographie liquide haute performance (CLHP) est couramment utilisée pour purifier le peptide.

Principaux produits : Le principal produit de ces réactions est l'heptapeptide cyclique éptifibatide, qui se caractérise par sa pureté et sa stabilité élevées .

Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique, en particulier dans les domaines de la cardiologie et de la pharmacologie. Il est utilisé pour étudier l'agrégation plaquettaire et les mécanismes des médicaments antiplaquettaires . De plus, l'éptifibatide est étudié pour son utilisation potentielle dans le traitement de l'accident vasculaire cérébral ischémique, du stenting carotidien, du stenting d'anévrysme intracrânien et du choc septique .

Mécanisme d'action

This compound exerce ses effets en se liant de manière réversible au récepteur plaquettaire glycoprotéine IIb/IIIa, empêchant la liaison du fibrinogène, du facteur de von Willebrand et d'autres ligands adhésifs . Cette inhibition de l'agrégation plaquettaire se produit de manière dose-dépendante et concentration-dépendante, réduisant le risque de thrombose .

Comparaison Avec Des Composés Similaires

Eptifibatide est similaire à d'autres inhibiteurs de la glycoprotéine IIb/IIIa tels que l'abciximab et le tirofiban . This compound est unique en raison de sa structure d'heptapeptide cyclique et de sa dérivation du venin de serpent à sonnettes . Cette structure unique permet une liaison réversible au récepteur glycoprotéine IIb/IIIa, offrant un équilibre entre l'efficacité et la sécurité .

Composés similaires :

- Abciximab

- Tirofiban

Propriétés

Key on ui mechanism of action |

Eptifibatide inhibits platelet aggregation by reversibly binding to the platelet receptor glycoprotein (GP) IIb/IIIa of human platelets, thus preventing the binding of fibrinogen, von Willebrand factor, and other adhesive ligands. Inhibition of platelet aggregation occurs in a dose- and concentration-dependent manner. |

|---|---|

Numéro CAS |

188627-80-7 |

Formule moléculaire |

C35H49N11O9S2 |

Poids moléculaire |

832.0 g/mol |

Nom IUPAC |

2-[(3S,6S,20R,23S)-20-carbamoyl-12-[4-(diaminomethylideneamino)butyl]-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,22-hexaoxo-17,18-dithia-1,4,7,10,13,21-hexazabicyclo[21.3.0]hexacosan-6-yl]acetic acid |

InChI |

InChI=1S/C35H49N11O9S2/c36-30(51)25-18-57-56-13-10-27(47)42-22(8-3-4-11-39-35(37)38)31(52)41-17-28(48)43-23(15-29(49)50)32(53)44-24(14-19-16-40-21-7-2-1-6-20(19)21)34(55)46-12-5-9-26(46)33(54)45-25/h1-2,6-7,16,22-26,40H,3-5,8-15,17-18H2,(H2,36,51)(H,41,52)(H,42,47)(H,43,48)(H,44,53)(H,45,54)(H,49,50)(H4,37,38,39)/t22?,23-,24-,25-,26-/m0/s1 |

Clé InChI |

CZKPOZZJODAYPZ-IQENKEMDSA-N |

SMILES |

C1CC2C(=O)NC(CSSCCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N2C1)CC3=CNC4=CC=CC=C43)CC(=O)O)CCCCN=C(N)N)C(=O)N |

SMILES isomérique |

C1C[C@H]2C(=O)N[C@@H](CSSCCC(=O)NC(C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N2C1)CC3=CNC4=CC=CC=C43)CC(=O)O)CCCCN=C(N)N)C(=O)N |

SMILES canonique |

C1CC2C(=O)NC(CSSCCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N2C1)CC3=CNC4=CC=CC=C43)CC(=O)O)CCCCN=C(N)N)C(=O)N |

Apparence |

Assay:≥95%A crystalline solid |

Key on ui other cas no. |

188627-80-7 |

Pictogrammes |

Health Hazard |

Séquence |

CXGDWPC |

Durée de conservation |

Commercially available eptifibatide injection has an expiration date of 24 months following the date of manufacture when stored as directed. The injection may be transferred to room temperature storage (15-30 °C) for a period not to exceed 2 months. When stored at room temperature, the injection container should be marked to indicate that any unused vials should be discarded after 2 months or by the manufacturer's labeled expiration date (whichever comes first). The manufacturer states that vials of the injection that have been left unrefrigerated only for a brief period (i.e., the vial is still cool to the touch) may be returned to refrigeration without the need to alter the expiration date. Stable under recommended storage conditions. /Eptifibatide acetate/ |

Solubilité |

In water, 1108 mg/L at 25 °C (est) |

Synonymes |

7H-Pyrrolo(2,1-g)(1,2,5,8,11,14,17,20)dithiahexaazacyclotricosine-17-acetic acid, 3-(aminocarbonyl)-11-(4-((aminoiminomethyl)amino)butyl)docosahydro-20-(1H-indol-3-ylmethyl)-1,9,12,15,18,21-hexaoxo-, (3R,11S,17S,20S,25aS)- epifibatide epifibratide eptifibatide Integrelin Integrilin |

Pression de vapeur |

1.78X10-40 mm Hg at 25 °C (est) |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.